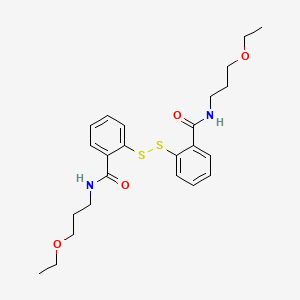
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-ethoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-aminobenzoic acid with 2-ethoxypropylamine under acidic conditions to form 5-chloro-N-(2-ethoxypropyl)benzamide.
Introduction of the Dithiobis Group: The next step involves the introduction of the dithiobis group. This is achieved by reacting the benzamide derivative with a disulfide compound, such as 2,2’-dithiobis(benzoyl chloride), under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- can undergo oxidation reactions, particularly at the sulfur atoms in the dithiobis group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamides with various nucleophiles
Aplicaciones Científicas De Investigación
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- involves its interaction with specific molecular targets. The dithiobis group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzamide moiety can interact with various receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-ethylbenzamide)
- 2,2’-Dithiobis(N-propylbenzamide)
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- is unique due to the presence of the chloro and ethoxypropyl substituents, which enhance its reactivity and potential applications. The combination of these groups with the dithiobis moiety provides a distinct chemical profile that is not commonly found in other benzamide derivatives.
Propiedades
Número CAS |
78010-27-2 |
|---|---|
Fórmula molecular |
C24H32N2O4S2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-2-[[2-(3-ethoxypropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-17-9-15-25-23(27)19-11-5-7-13-21(19)31-32-22-14-8-6-12-20(22)24(28)26-16-10-18-30-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
OZTSOQTUKOMLCS-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















